molecular formula C13H10BrF2NO3S B8297002 3-Bromo-2-(2,4-difluorophenoxy)-5-(methylsulfonylmethyl)pyridine

3-Bromo-2-(2,4-difluorophenoxy)-5-(methylsulfonylmethyl)pyridine

Cat. No.: B8297002
M. Wt: 378.19 g/mol
InChI Key: NKVNHEQEOCQDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(2,4-difluorophenoxy)-5-(methylsulfonylmethyl)pyridine is a useful research compound. Its molecular formula is C13H10BrF2NO3S and its molecular weight is 378.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10BrF2NO3S

Molecular Weight

378.19 g/mol

IUPAC Name

3-bromo-2-(2,4-difluorophenoxy)-5-(methylsulfonylmethyl)pyridine

InChI

InChI=1S/C13H10BrF2NO3S/c1-21(18,19)7-8-4-10(14)13(17-6-8)20-12-3-2-9(15)5-11(12)16/h2-6H,7H2,1H3

InChI Key

NKVNHEQEOCQDSC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the product from Example 60D (0.66 g, 1.906 mmol) at 0° C. in methanol (7.33 mL) was treated with a solution of Oxone (2.461 g, 4.00 mmol) in water (7.33 mL), stirred at ambient temperature for two hours and partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride, dried (anhydrous Na2SO4), filtered, and concentrated. Purification by chromatography (silica gel, 0-5% methanol in dichloromethane) afforded the title compound (0.433 g, 60%).
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
2.461 g
Type
reactant
Reaction Step One
Quantity
7.33 mL
Type
reactant
Reaction Step One
Name
Quantity
7.33 mL
Type
solvent
Reaction Step One
Yield
60%

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